molecular formula C23H26ClNO4S B2828063 12-(4-Tert-butylbenzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1052610-18-0

12-(4-Tert-butylbenzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2828063
CAS No.: 1052610-18-0
M. Wt: 447.97
InChI Key: NVYQXKDCLHGHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This tricyclic compound features a complex fused-ring system with a sulfonyl group at position 12, a chlorine substituent at position 4, and methyl groups at positions 9 and 10. Its synthesis likely involves multi-step heterocyclic condensation and sulfonation reactions, as inferred from analogous tricyclic syntheses in the literature .

Properties

IUPAC Name

12-(4-tert-butylphenyl)sulfonyl-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO4S/c1-22(2,3)14-6-9-16(10-7-14)30(27,28)20-18-13-23(4,25(5)21(20)26)29-19-11-8-15(24)12-17(18)19/h6-12,18,20H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYQXKDCLHGHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(O2)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds share core tricyclic frameworks but differ in substituents and functional groups:

Compound Name Substituents/Modifications Molecular Features
Target Compound 4-Cl, 12-(4-tert-butylbenzenesulfonyl), 9,10-dimethyl High steric bulk, polar sulfonyl group, halogenated site
12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0²⁷]trideca-2,4,6-trien-11-one 6-OCH₃ instead of 4-Cl Methoxy group enhances lipophilicity; reduced electrophilicity compared to Cl
9-Phenyl-8-oxa-10,12-diaza-tricyclo[7.3.1.0²⁷]trideca-2(7),3,5-trien-11-one 9-phenyl, no sulfonyl group Simplified substituents; potential for π-π interactions with aromatic targets
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Tetracyclic core, 3,7-dithia, 4-methoxyphenyl Sulfur atoms may alter redox properties; methoxy enhances metabolic stability

Impact of Substituents on Properties

  • Chlorine vs. In contrast, the 6-OCH₃ analog may exhibit improved membrane permeability due to increased lipophilicity.
  • Sulfonyl Group: The tert-butylbenzenesulfonyl moiety in the target compound and its methoxy analog contributes to steric hindrance, possibly reducing off-target interactions. Sulfonyl groups are also known to enhance solubility in aqueous media compared to non-polar substituents .
  • Heteroatom Variations : Replacement of oxygen/sulfur atoms (e.g., 3,7-dithia in ) can modulate electronic properties and binding affinities to metal ions or enzymatic cofactors.

Computational and Experimental Similarity Metrics

Tanimoto and Dice Coefficients

Using fingerprint-based similarity metrics (e.g., MACCS keys or Morgan fingerprints), the target compound would likely show moderate-to-high similarity (Tanimoto >0.7) with its methoxy analog but lower similarity (<0.5) with diaza- or dithia-containing analogs . These metrics align with the principle that minor substituent changes significantly impact bioactivity profiles .

Bioactivity Clustering

Evidence from hierarchical clustering studies suggests that compounds with >60% structural similarity often cluster into groups with comparable modes of action . For example:

  • The target compound’s tricyclic core may share bioactivity with pyrimidinones, which inhibit kinases or HDACs .
  • The absence of a sulfonyl group in could reduce binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.